6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a sulfonyl group, and a tetrahydropyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group and sulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological pathways, making the compound a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethoxy and sulfonyl groups but differs in the core structure.
Polydithienylpyrroles: Contain the trifluoromethoxy group and are used in electrochromic devices.
Uniqueness
6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its combination of a tetrahydropyrido[4,3-d]pyrimidine core with a trifluoromethoxyphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)23-11-1-3-12(4-2-11)24(21,22)20-6-5-13-10(8-20)7-18-9-19-13/h1-4,7,9H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKSYHZMDOEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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